![molecular formula C7H14ClNO2 B13563761 5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product, 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reagents used are economical and readily available, and the process is straightforward, making it suitable for batch production. The purity of the final product can reach up to 98%, which is essential for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogenation agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .
Wissenschaftliche Forschungsanwendungen
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxa-8-azaspiro[3.5]nonan-2-ol: Similar structure but different position of the oxygen and nitrogen atoms.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spiro compound with different substituents.
2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride: Similar core structure with an additional acetic acid group.
Uniqueness
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the ring system. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H14ClNO2 |
---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
5-oxa-2-azaspiro[3.5]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-2-1-3-10-7(6)4-8-5-7;/h6,8-9H,1-5H2;1H |
InChI-Schlüssel |
KHCKCAKZHVQZJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(CNC2)OC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.